molecular formula C22H28O4 B12613635 Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate CAS No. 915385-13-6

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate

Cat. No.: B12613635
CAS No.: 915385-13-6
M. Wt: 356.5 g/mol
InChI Key: FOWOENOZRFMQMY-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate is a benzoate ester derivative characterized by a central ethyl benzoate core substituted with a 4-methylphenoxyhexyl chain. The presence of the 4-methylphenoxy group and hexyl chain may influence its solubility, thermal stability, and mesomorphic properties, making it structurally distinct from simpler benzoate derivatives .

Properties

CAS No.

915385-13-6

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 4-[2-(4-methylphenoxy)hexoxy]benzoate

InChI

InChI=1S/C22H28O4/c1-4-6-7-21(26-20-12-8-17(3)9-13-20)16-25-19-14-10-18(11-15-19)22(23)24-5-2/h8-15,21H,4-7,16H2,1-3H3

InChI Key

FOWOENOZRFMQMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate can be synthesized through a multi-step process involving the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis with 2-(4-methylphenoxy)hexyl bromide under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenoxy and benzoate groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to several analogs (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate 4-Methylphenoxyhexyl ether, ethyl benzoate ~374.45 Bifunctional ether-ester; potential for liquid crystal behavior
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate Hexylamide, oxoundecyl chain ~477.65 Amide functionality; enhanced hydrogen bonding capacity
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate Methoxy, hydroxyl, imine linkage ~327.34 Nonlinear optical (NLO) activity; high hyperpolarizability
Ethyl 4-(sulfooxy)benzoate Sulfate ester ~246.24 Acidic sulfonate group; higher water solubility
Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate Pyrimidine ring, phenyl group ~393.43 Heterocyclic core; potential pharmaceutical relevance

Key Observations :

  • The amide-containing analog () exhibits stronger intermolecular interactions due to hydrogen bonding, which may enhance crystallinity compared to the target compound’s ether-based structure.
  • The NLO-active derivative () shows superior electronic properties, such as hyperpolarizability, owing to its conjugated imine and methoxy groups, unlike the target compound’s non-conjugated substituents.
  • The sulfate ester analog () has higher hydrophilicity and acidity, making it suitable for aqueous-phase reactions, whereas the target compound’s hydrophobic hexyl chain favors organic solvents.

Physical and Chemical Properties

  • Thermal Stability : The hexyl chain in the target compound likely enhances thermal stability compared to methyl or methoxy-substituted benzoates (e.g., ), which decompose at lower temperatures due to weaker ether linkages .
  • Mesomorphic Behavior: The 4-methylphenoxyhexyl chain may induce liquid crystalline phases, akin to chromen-based esters () and decyloxy-substituted benzoates (), which exhibit nematic or smectic phases .
  • Solubility : Less polar than amide or sulfonate analogs (), the target compound is soluble in chloroform or toluene but insoluble in water.

Biological Activity

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological mechanisms, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is an ester derived from 4-hydroxybenzoic acid and 2-(4-methylphenoxy)hexanol. The synthesis typically involves:

  • Preparation of 2-(4-methylphenoxy)hexanol : This can be achieved by reacting 4-methylphenol with 1-bromohexane in the presence of a base like potassium carbonate.
  • Esterification : The resulting alcohol is then esterified with 4-hydroxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on mice models with induced inflammation revealed that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to control groups. The compound was administered at doses of 50 mg/kg and 100 mg/kg, showing a dose-dependent response.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Receptor Modulation : It may also modulate receptors involved in pain and inflammation, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

This compound can be compared to other benzoate esters with similar structures but different substituents. For instance:

  • Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoate : Shows similar antimicrobial properties but varies in potency due to the position of the methyl group on the phenoxy ring.
  • Ethyl 4-{[2-(2-ethylphenoxy)hexyl]oxy}benzoate : Exhibits different biological activities owing to the ethyl substitution affecting its interaction with biological targets.

Table 2: Comparative Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHigh
Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoateHighModerate
Ethyl 4-{[2-(2-ethylphenoxy)hexyl]oxy}benzoateLowHigh

Q & A

Q. What are the primary synthetic strategies for Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate, and how can reaction efficiency be monitored?

  • Methodological Answer : A multi-step synthesis typically involves alkylation of phenolic precursors followed by esterification. For example, alkylation of 4-methylphenol with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF) forms the ether intermediate. Subsequent reaction with ethyl 4-hydroxybenzoate under similar conditions yields the target compound. Reaction efficiency can be monitored via thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for purity assessment. Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can quantify unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon signals (e.g., ester carbonyl at ~168 ppm). Compare with reference spectra of structurally similar benzoate esters .
  • IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 372.4) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity per EU-GHS/CLP) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (Category 4 inhalation hazard) .
  • Storage : Keep containers tightly sealed in a cool, dry, ventilated area away from oxidizers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or methodological differences. To address this:
  • Purity Assessment : Use HPLC or LC-MS to quantify impurities (e.g., unreacted alkylating agents) that may contribute to toxicity .
  • In Vitro vs. In Vivo Studies : Compare cytotoxicity (e.g., MTT assay in HEK293 cells) with acute oral toxicity in rodent models. For example, conflicting GHS classifications (e.g., Category 4 oral toxicity in one study vs. no hazard in another) may reflect dose-dependent effects .

Q. What methodological approaches optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce side reactions and improve scalability .
  • Catalytic Efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification steps.
  • Temperature Control : Maintain reaction temperatures at 80–100°C to balance reaction rate and byproduct formation .

Q. How does the electronic environment of the benzoate moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating 4-methylphenoxy group increases electron density on the benzoate ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Computational studies (e.g., DFT calculations) can predict regioselectivity in cross-coupling reactions. For example, meta-directing effects of the ester group may favor substitution at the 3-position of the benzene ring. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm predicted reactivity .

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